molecular formula C14H26ClNO B13769328 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride CAS No. 52777-39-6

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride

Cat. No.: B13769328
CAS No.: 52777-39-6
M. Wt: 259.81 g/mol
InChI Key: KGFPEHPECNYMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride (CAS 52777-39-6) is a derivative of 2-adamantanol (tricyclo[3.3.1.1³,⁷]decan-2-ol), a secondary alcohol with a rigid, diamondoid adamantane backbone. The compound features a 3-methylaminopropyl group (-CH₂CH₂CH₂N(CH₃)-) attached to the adamantane core at the 1-position, followed by hydrochloric acid salt formation.

For example, 2-adamantanol can act as a precursor in alkylation reactions, as seen in the triflic acid-promoted adamantylation of pyrene derivatives . The methylaminopropyl group likely originates from a propylamine intermediate, with subsequent methylation and hydrochlorination steps.

Properties

CAS No.

52777-39-6

Molecular Formula

C14H26ClNO

Molecular Weight

259.81 g/mol

IUPAC Name

1-[3-(methylamino)propyl]adamantan-2-ol;hydrochloride

InChI

InChI=1S/C14H25NO.ClH/c1-15-4-2-3-14-8-10-5-11(9-14)7-12(6-10)13(14)16;/h10-13,15-16H,2-9H2,1H3;1H

InChI Key

KGFPEHPECNYMKJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC12CC3CC(C1)CC(C3)C2O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride typically involves the reaction of adamantan-2-ol with 3-methylaminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: Presumed to be C₁₄H₂₆ClNO (based on structural analogy).
  • Molecular Weight : Estimated ~275.8 g/mol.
  • Hydrogen Bonding: The hydroxyl (-OH) and protonated tertiary amine (-NH⁺(CH₃)) groups enable strong hydrogen bonding, similar to 2-adamantanol’s O-H⋯O interactions in dimers and monohydrates .

The following table compares 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride with structurally related adamantane derivatives:

Compound Name CAS RN Molecular Formula Substituent Hydrogen Bonding Key Applications
2-Adamantanol 700-57-2 C₁₀H₁₆O -OH at 2-position O-H⋯O (dimer/monohydrate) Catalysis (MOFs), precursor in synthesis
2-Adamantanamine Hydrochloride 10523-68-9 C₁₀H₁₈ClN -NH₂ at 2-position N-H⋯Cl and N-H⋯O Pharmaceutical intermediates
1-(3-Aminopropyl)adamantane Hydrochloride 31897-98-0 C₁₃H₂₄ClN -NH₂CH₂CH₂CH₂- at 1-position N-H⋯Cl and N-H⋯O Bioactive compound synthesis
1-(3-Methylaminopropyl)-2-adamantanol Hydrochloride 52777-39-6 C₁₄H₂₆ClNO -CH₂CH₂CH₂N(CH₃)- at 1-position, -OH at 2-position O-H⋯O, N-H⋯Cl Potential catalytic/pharmacological uses
2-n-Hexyl-2-adamantanol N/A C₁₆H₂₈O -C₆H₁₃ at 2-position O-H⋯O (weaker due to alkyl chain) Surfactants, hydrophobic materials
1-(3-Dimethylaminopropyl)adamantane Hydrochloride N/A C₁₅H₂₈ClN -CH₂CH₂CH₂N(CH₃)₂- at 1-position N-H⋯Cl (enhanced basicity) Ionic liquids, drug delivery
Key Structural and Functional Differences:

Hydrogen Bonding Capacity: 2-Adamantanol: Forms O-H⋯O hydrogen bonds in dimers and monohydrates, critical for its crystalline structure . 1-(3-Dimethylaminopropyl)adamantane Hydrochloride: Lacks -OH but features a quaternary ammonium group, favoring stronger ionic interactions over hydrogen bonding .

Thermal Stability: 2-Adamantanol has a melting point of 258–262°C , whereas alkylated derivatives (e.g., 2-n-hexyl-2-adamantanol) exhibit lower melting points due to disrupted crystal packing .

Catalytic and Biological Activity: 2-Adamantanol is used in metal-organic frameworks (MOFs) for selective alcohol protection . Methylaminopropyl derivatives may exhibit enhanced bioactivity due to amine functionality, analogous to adamantane-based antiviral drugs (e.g., amantadine) .

Solubility: Hydrochloride salts (e.g., 1-(3-aminopropyl)adamantane hydrochloride) show improved aqueous solubility compared to non-ionic analogs .

Research Findings and Challenges:
  • Hydrogen Bonding in Dimers: The rigid adamantane backbone in 2-adamantanol allows precise rotational spectroscopy studies of dimerization, revealing two nearly isoenergetic gauche-gauche conformers . Substituted derivatives may exhibit altered dimerization due to steric hindrance from the methylaminopropyl group.
  • Synthetic Limitations : Functionalization at the 1-position of adamantane is challenging due to steric hindrance, requiring optimized conditions for alkylation or amination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.